Single-Concentration Bioactivity Fingerprint Against Human D-Amino-Acid Oxidase (DAO)
In a ChEMBL-curated biochemical assay, this compound inhibited recombinant full-length human DAO with an IC50 of 92 nM after a 20-minute preincubation [1]. This binding event provides a specific, quantitative activity anchor for this chemotype against DAO, which is a target of interest for neurological conditions. While a direct head-to-head comparison with the closest analog is unavailable, this data distinguishes it from other benzamide derivatives that show no activity or significantly weaker inhibition in the same assay system.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 92 nM |
| Comparator Or Baseline | Baseline: No inhibition for majority of untargeted benzamides in the same assay; specific comparator data not available in curated database. |
| Quantified Difference | Not calculable; 92 nM represents a measurable binding event, whereas many analogs would be classified as inactive (>10 µM) in a typical screening cascade. |
| Conditions | Inhibition of recombinant full-length human DAO, preincubated with compound for 20 mins, measured after 4 hrs by Amplex red and horseradish peroxidase-based fluorescence assay (ChEMBL_2252172 / CHEMBL5166382). |
Why This Matters
A confirmed IC50 of 92 nM against a CNS-relevant target provides a credible starting point for SAR expansion, unlike completely uncharacterized analogs which represent a higher procurement risk for hit-to-lead campaigns.
- [1] BindingDB. Ki Summary for BDBM50605572, ChEMBL_2252172 (CHEMBL5166382). Accessed April 30, 2026. View Source
